An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Fluoro-5-methylphenoxy)azetidine
An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Fluoro-5-methylphenoxy)azetidine
Foreword: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties, arising from a balance of ring strain and stability, offer a compelling scaffold for the design of novel therapeutics.[2][3] Unlike its more strained three-membered aziridine counterpart or the more flexible five-membered pyrrolidine, the azetidine moiety provides a conformationally rigid framework that can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][4] The incorporation of the azetidine motif has led to several FDA-approved drugs, including baricitinib, cobimetinib, and azelnipidine, underscoring its therapeutic relevance.[4] This guide focuses on a specific, promising derivative, 3-(2-Fluoro-5-methylphenoxy)azetidine, providing a comprehensive overview of its predicted physicochemical properties and the requisite experimental methodologies for their empirical determination. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the characterization and advancement of novel azetidine-based chemical entities.
Compound Profile: 3-(2-Fluoro-5-methylphenoxy)azetidine
While extensive experimental data for 3-(2-Fluoro-5-methylphenoxy)azetidine is not yet publicly available, we can establish its fundamental molecular characteristics and predict its key physicochemical parameters based on its structure and data from analogous compounds.
| Property | Predicted/Calculated Value | Source/Method |
| IUPAC Name | 3-(2-Fluoro-5-methylphenoxy)azetidine | N/A |
| CAS Number | Not available | N/A |
| Molecular Formula | C₁₀H₁₂FNO | Calculated |
| Molecular Weight | 181.21 g/mol | Calculated |
| Predicted LogP | 1.5 - 2.5 | Computational (e.g., Crippen's method) |
| Predicted pKa | 8.0 - 9.0 (for the azetidine nitrogen) | Based on similar azetidine structures |
| Predicted Aqueous Solubility | Moderately soluble | Inferred from LogP and structure |
Structural and Electronic Considerations
The structure of 3-(2-Fluoro-5-methylphenoxy)azetidine incorporates several key features that will dictate its physicochemical and biological properties:
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The Azetidine Ring: A saturated, four-membered heterocycle containing a secondary amine. The nitrogen atom's lone pair of electrons confers basicity, making it a proton acceptor at physiological pH. The ring's inherent strain influences its reactivity and conformational preferences.[2]
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The Aryloxy Linkage: The ether linkage connects the azetidine ring to the substituted phenyl group, providing a degree of rotational flexibility.
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The Substituted Phenyl Ring: The 2-fluoro and 5-methyl substituents on the phenyl ring are critical for modulating electronic properties and potential interactions with biological targets. The fluorine atom can engage in hydrogen bonding and other non-covalent interactions, while the methyl group adds hydrophobicity.
Key Physicochemical Parameters and Their Determination
A thorough understanding of a compound's physicochemical properties is paramount for its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Acid Dissociation Constant (pKa)
The pKa of the azetidine nitrogen is a crucial determinant of the compound's ionization state at physiological pH. This, in turn, profoundly impacts its aqueous solubility, membrane permeability, and binding affinity to its biological target.
Experimental Protocol: Potentiometric Titration
This is the gold-standard method for pKa determination.
Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for a precise determination of the pKa. The choice of a co-solvent is critical for compounds with limited aqueous solubility.
Step-by-Step Methodology:
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Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 3-(2-Fluoro-5-methylphenoxy)azetidine in a suitable co-solvent (e.g., methanol or DMSO). Dilute this stock solution with water to a final known concentration (typically 1-10 mM).
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Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature (e.g., 25 °C).
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Titration: Titrate the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH.
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Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Diagram: Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical parameter for predicting its membrane permeability and overall ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
Experimental Protocol: Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between two immiscible phases.
Causality Behind Experimental Choices: The shake-flask method provides a direct and unambiguous measure of the partition coefficient. n-Octanol is the standard lipid phase mimic due to its structural resemblance to biological lipids.
Step-by-Step Methodology:
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Phase Preparation: Prepare a solution of 3-(2-Fluoro-5-methylphenoxy)azetidine in n-octanol. Also, prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).
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Partitioning: Mix equal volumes of the n-octanol solution and the aqueous buffer in a sealed container. Shake vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the LogP or LogD using the following formula: LogP (or LogD) = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Diagram: Lipophilicity Determination Workflow
Caption: A potential synthetic pathway for the target compound.
Biological and Medicinal Chemistry Context
The 3-aryloxyazetidine scaffold is a privileged motif in medicinal chemistry. [5]Analogues have been explored as ligands for various biological targets, including monoamine transporters. [5]The specific substitution pattern of 3-(2-Fluoro-5-methylphenoxy)azetidine, with its fluoro and methyl groups, offers a unique opportunity for fine-tuning selectivity and potency towards a given biological target. The physicochemical properties determined through the methodologies outlined in this guide will be instrumental in interpreting structure-activity relationships (SAR) and guiding further optimization of this promising scaffold.
Conclusion
This technical guide provides a comprehensive framework for the physicochemical characterization of 3-(2-Fluoro-5-methylphenoxy)azetidine. By employing the detailed experimental protocols for determining pKa, lipophilicity, and aqueous solubility, researchers can generate the critical data needed to advance this compound through the drug discovery pipeline. The insights gained from these studies will be invaluable for understanding its ADME properties and for the rational design of future generations of azetidine-based therapeutics.
References
- Google Patents.
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Impactfactor. Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. [Link]
-
Medwin Publishers. Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
-
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
-
ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. [Link]
-
eScholarship.org. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
ResearchGate. Photochemical thiocarbonyl difluoride generation enables azetidine synthesis | Request PDF. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
-
Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]
